Spebrutinib (chemical name: (S)-1-(4-(4-((4-((2,4-difluorophenyl)amino)pyrido[2,3-d]pyrimidin-6-yl)oxy)piperidin-1-yl)benzoyl)pyrrolidin-2-yl)but-3-yn-2-ol) is an orally bioavailable, selective, irreversible inhibitor of Bruton’s tyrosine kinase (BTK) []. It belongs to the class of tyrosine kinase inhibitors (TKIs) and is a second-generation BTK inhibitor, known for its covalent binding properties []. Spebrutinib has been investigated for its potential as an antineoplastic agent and its role in modulating immune responses, particularly in B cells and osteoclasts [, ].
Spebrutinib exerts its primary action by irreversibly inhibiting BTK [, , , ]. This inhibition prevents BTK's activity, disrupting downstream B-cell receptor (BCR) signaling pathways [, , , ]. The disruption of BCR signaling ultimately inhibits B-cell activation, proliferation, and survival, which are crucial processes in various B-cell malignancies [, , , , , ].
Detailed analyses of the physical and chemical properties of spebrutinib were not provided in the included papers. One study reported the development of an LC-MS/MS method to determine spebrutinib's metabolic stability, finding an in vitro half-life of 82.52 minutes and an intrinsic clearance of 8.4 µl min−1 mg−1 in human liver microsomes []. These findings suggest that spebrutinib might be slowly excreted from the body, necessitating monitoring for potential bioaccumulation [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6